6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoropropyl group, and a tetrahydroquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3,3-trifluoropropylamine with a suitable quinoline derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinolinones.
Scientific Research Applications
6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methyl-5-[(3,3,3-trifluoropropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound shares a similar trifluoropropyl group but differs in its core structure.
1,3,5-Triazine derivatives: These compounds also contain trifluoropropyl groups and are studied for their biological activities.
Uniqueness
6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and its tetrahydroquinolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-amino-1-(3,3,3-trifluoropropyl)-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)5-6-17-10-3-2-9(16)7-8(10)1-4-11(17)18/h2-3,7H,1,4-6,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDNLFZYILIKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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